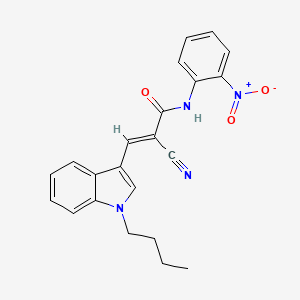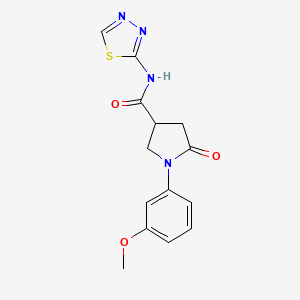
N-(2-bromobenzyl)-2,5-difluorobenzenesulfonamide
Overview
Description
N-(2-bromobenzyl)-2,5-difluorobenzenesulfonamide: is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a bromobenzyl group attached to a difluorobenzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-bromobenzyl)-2,5-difluorobenzenesulfonamide typically involves the reaction of 2-bromobenzylamine with 2,5-difluorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: N-(2-bromobenzyl)-2,5-difluorobenzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom in the bromobenzyl group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonamide group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic substitution: Sodium iodide in acetone or potassium carbonate in DMF.
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Major Products Formed:
Nucleophilic substitution: Formation of N-(2-substituted-benzyl)-2,5-difluorobenzenesulfonamide.
Oxidation: Formation of N-(2-bromobenzyl)-2,5-difluorobenzenesulfonyl sulfoxide or sulfone.
Reduction: Formation of N-(2-bromobenzyl)-2,5-difluorobenzenesulfonylamine.
Scientific Research Applications
N-(2-bromobenzyl)-2,5-difluorobenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It can serve as a lead compound for the development of new drugs.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its sulfonamide group is known to interact with various biological targets, making it a candidate for drug development.
Industry: It is used in the development of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of N-(2-bromobenzyl)-2,5-difluorobenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of enzymes by mimicking the structure of natural substrates. This inhibition can lead to the disruption of essential biochemical pathways, resulting in the desired therapeutic effects. The bromine and fluorine atoms in the compound can enhance its binding affinity to target proteins, increasing its potency and selectivity.
Comparison with Similar Compounds
- N-(2-bromobenzyl)-2-chlorobenzenesulfonamide
- N-(2-bromobenzyl)-2,5-dichlorobenzenesulfonamide
- N-(2-bromobenzyl)-2,5-dimethylbenzenesulfonamide
Comparison: N-(2-bromobenzyl)-2,5-difluorobenzenesulfonamide is unique due to the presence of both bromine and fluorine atoms. These halogens can significantly influence the compound’s chemical reactivity and biological activity. Compared to its analogs with chlorine or methyl groups, the difluorobenzenesulfonamide derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[(2-bromophenyl)methyl]-2,5-difluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrF2NO2S/c14-11-4-2-1-3-9(11)8-17-20(18,19)13-7-10(15)5-6-12(13)16/h1-7,17H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRPCATLASWHEIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNS(=O)(=O)C2=C(C=CC(=C2)F)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrF2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,5-DIMETHYLPHENYL)-2-[3-(2,2,2-TRIFLUOROACETYL)-1H-INDOL-1-YL]ACETAMIDE](/img/structure/B4660201.png)

![N-(2-[5-(2-chlorophenyl)-2-furyl]-1-{[(2-phenylethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B4660211.png)
![5-(4-fluorophenyl)-1-(tetrahydrofuran-2-ylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4660216.png)
![(3-methyl-2-thienyl)(1-{[2-(4-morpholinyl)-1,3-thiazol-5-yl]methyl}-3-piperidinyl)methanone](/img/structure/B4660220.png)
![4-[chloro(difluoro)methyl]-6-(4-fluorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4660227.png)
![2-(Furan-2-yl)-3-[(4-nitrophenyl)methoxy]chromen-4-one](/img/structure/B4660240.png)
![N-butyl-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B4660245.png)
![methyl 9-methyl-2-{3-[(3-methyl-4-nitrophenoxy)methyl]phenyl}thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B4660249.png)

![N-[4-(acetylamino)-3-methylphenyl]-2-[(4-methylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B4660271.png)
![2-[(5-{[2-(3,4-DIFLUOROANILINO)-2-OXOETHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N~1~-(3,4-DIFLUOROPHENYL)ACETAMIDE](/img/structure/B4660274.png)
![(7E)-3-(4-ETHOXYPHENYL)-7-[(5-IODOFURAN-2-YL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE](/img/structure/B4660285.png)
![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-cyclooctyl-2-furamide](/img/structure/B4660288.png)
